Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-
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Overview
Description
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2’-methyl[1,1’-biphenyl]-2-yl)- is a heterocyclic aromatic organic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves several well-established methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the Van Leusen reaction, which involves aldehydes and tosylmethyl isocyanide (TosMIC), is also employed to synthesize oxazole derivatives .
Industrial Production Methods
Industrial production of oxazole derivatives often relies on scalable and efficient synthetic routes. The use of ionic liquids as solvents in the Van Leusen oxazole synthesis has been shown to produce high yields of 4,5-disubstituted oxazoles . This method is advantageous due to the recyclability of the ionic liquids, making it a cost-effective and environmentally friendly option.
Chemical Reactions Analysis
Types of Reactions
Oxazole derivatives undergo various chemical reactions, including:
Oxidation: Oxidation of oxazole derivatives can lead to the formation of imides and carboxylic acids.
Reduction: Reduction reactions can convert oxazole derivatives into their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium ammonium nitrate (CAN) and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution often requires electron-donating groups, while nucleophilic aromatic substitution involves strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions include imides, carboxylic acids, alcohols, amines, and substituted oxazoles.
Scientific Research Applications
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2’-methyl[1,1’-biphenyl]-2-yl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Oxazole derivatives are used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of oxazole derivatives involves their interaction with specific molecular targets and pathways. For instance, oxazole compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, oxazole derivatives may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiazole: Similar to oxazole but contains a sulfur atom instead of oxygen.
Imidazole: Contains two nitrogen atoms in the five-membered ring.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Uniqueness
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2’-methyl[1,1’-biphenyl]-2-yl)- is unique due to its specific substitution pattern and structural complexity
Properties
CAS No. |
156641-63-3 |
---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4,4-dimethyl-2-[2-(2-methylphenyl)phenyl]-5H-1,3-oxazole |
InChI |
InChI=1S/C18H19NO/c1-13-8-4-5-9-14(13)15-10-6-7-11-16(15)17-19-18(2,3)12-20-17/h4-11H,12H2,1-3H3 |
InChI Key |
JRMDFPRKYDMTSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C3=NC(CO3)(C)C |
Origin of Product |
United States |
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